Class-Level Opioid Receptor Ligand Potential vs. EP 2298765 A1 Scaffold Scope
CAS 1206079-91-5 falls within the Markush structure of Formula (I) in EP 2298765 A1, where the 4-oxadiazolyl-piperidine core is claimed as an opioid receptor ligand for treating pain and diarrhoea [1]. The patent establishes that compounds of this class stimulate opioid receptor function, but no compound-specific potency (Ki, IC50, EC50), receptor subtype selectivity (μ, κ, δ, ORL-1), or in vivo efficacy data for the exact compound are disclosed. By contrast, several exemplified compounds in the patent are characterized through radioligand binding and functional assays, providing a reference framework that CAS 1206079-91-5 has not yet matched with experimental data.
| Evidence Dimension | Opioid receptor binding affinity and functional activity |
|---|---|
| Target Compound Data | No published quantitative data available for CAS 1206079-91-5 |
| Comparator Or Baseline | Multiple exemplified compounds in EP 2298765 A1 with reported Ki and functional assay data (specific values not extractable for comparison without compound IDs) |
| Quantified Difference | Not calculable; CAS 1206079-91-5 lacks any published pharmacological data |
| Conditions | In vitro opioid receptor binding and functional assays as described in EP 2298765 A1 |
Why This Matters
Without compound-specific opioid receptor data, procurement for pain-target discovery programs carries the risk of selecting an uncharacterized member of a class whose structure–activity relationships are known to be steep.
- [1] Tafesse, L. (Inventor); Purdue Pharma LP (Applicant). 4-Oxadiazolyl-piperidine compounds and use thereof. European Patent EP 2 298 765 A1, published 23 March 2011. View Source
